

Spectroscopic Profile of 5-Bromo-2nitropyridine: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromo-2-nitropyridine	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for **5-Bromo-2-nitropyridine**, a key intermediate in pharmaceutical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-Bromo-2-nitropyridine**, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data with chemical shifts and coupling constants for **5-Bromo-2-nitropyridine** are not readily available in public spectral databases, general characteristics can be inferred from the structure. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group and the bromine atom will influence the chemical shifts of these protons. Similarly, the ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring.

Infrared (IR) Spectroscopy



The Fourier Transform Infrared (FT-IR) spectrum of **5-Bromo-2-nitropyridine** has been reported and analyzed, providing valuable insights into its molecular structure and functional groups.[1][2] Key absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1546	Very Strong	C-NO₂ Stretching
1375	-	C=N Stretching
1250	-	C-N Stretching
527	-	C-Br Stretching
309	-	C-Br In-plane Bending
180	-	C-Br Out-of-plane Bending

Table 1: Key IR Absorption Bands for **5-Bromo-2-nitropyridine**

The presence of the nitro group (NO₂) is clearly indicated by the very strong absorption band at 1546 cm⁻¹. The C=N and C-N stretching vibrations of the pyridine ring are observed at 1375 cm⁻¹ and 1250 cm⁻¹, respectively. The carbon-bromine (C-Br) bond vibrations are found at lower frequencies, with the stretching vibration at 527 cm⁻¹ and bending vibrations at 309 cm⁻¹ and 180 cm⁻¹.[1]

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including a list of fragment ions (m/z) and their relative intensities, for **5-Bromo-2-nitropyridine** is not widely available in the public domain. However, based on its molecular formula, $C_5H_3BrN_2O_2$, the nominal molecular weight is 202.99 g/mol . A high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the isotopic pattern of bromine (^{79}Br and ^{81}Br).

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.



NMR Spectroscopy Protocol

A general protocol for obtaining the NMR spectrum of a solid sample like **5-Bromo-2-nitropyridine** would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-nitropyridine** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

The FT-IR spectrum of **5-Bromo-2-nitropyridine** was recorded in the solid phase using the KBr pellet technique.[1]

- Sample Preparation: A small amount of finely ground **5-Bromo-2-nitropyridine** is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by passing an infrared beam through the pellet. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from the matrix.[1] The



spectrum was recorded at room temperature with a scanning speed of 30 cm⁻¹ min⁻¹ and a spectral width of 2.0 cm⁻¹.[1]

Mass Spectrometry Protocol

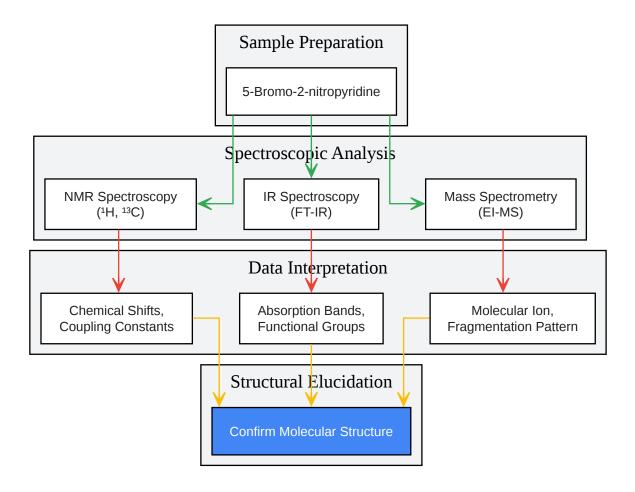
A general procedure for obtaining an electron ionization (EI) mass spectrum of a solid sample is as follows:

- Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-nitropyridine**.





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General workflow for spectroscopic analysis.

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References

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